![molecular formula C24H21NO4 B2612159 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid CAS No. 2243515-05-9](/img/structure/B2612159.png)
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid
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Overview
Description
The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid” is a derivative of benzoic acid. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of this compound could involve the reaction of the Fmoc group with an amino acid or peptide. The Fmoc group serves as a protective group for the amino group during peptide synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a methoxy carbonyl group, which is then attached to an amino group. This is further connected to a 2,3-dimethylbenzoic acid moiety .Chemical Reactions Analysis
The Fmoc group in this compound can be removed under mildly acidic conditions, which is a crucial step in peptide synthesis. This allows for the coupling of another amino acid or peptide to the free amino group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Its molecular weight is approximately 373.41 g/mol .Scientific Research Applications
Synthesis and Functionalization
The convenience and versatility of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid derivatives in organic synthesis are well-documented. For instance, its application in synthesizing thiazole-4-carboxylic acid derivatives from 3-bromopyruvic acid highlights its utility in creating specialized molecules for further chemical investigations (Le & Goodnow, 2004). Furthermore, the fluoren-9-ylmethoxycarbonyl (Fmoc) group's role in protecting hydroxy-groups during the synthesis of octathymidylic acid fragments emphasizes its significance in peptide synthesis, demonstrating its compatibility with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Peptide Synthesis
In the realm of peptide synthesis, the Fmoc group, derived from fluoren-9-ylmethoxycarbonyl derivatives, is indispensable for the solid-phase synthesis of peptides. It provides an orthogonal protection strategy that allows for the selective deprotection and elongation of peptide chains under mild conditions, showcasing its importance in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Sensing and Detection
The derivatives of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid have been employed in the development of fluorescent sensors and probes. For example, bifunctional fluorescent quenching detection for 2,4,6-trinitrophenol (TNP) and acetate ions using a structurally related compound highlights the potential of these derivatives in environmental monitoring and safety applications (Ni et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-15(2)22(12-11-16(14)23(26)27)25-24(28)29-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUNJPZRJMQOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid |
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